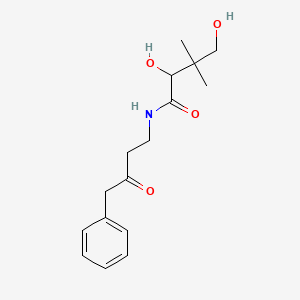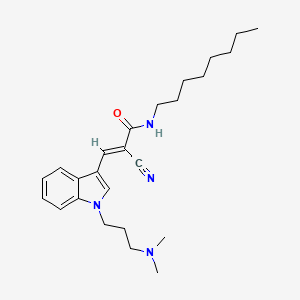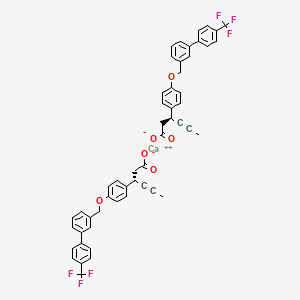
RR6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and analysis of chemical compounds have increasingly emphasized not just molecular structures but also their functional properties. This shift necessitates strategies that combine traditional synthetic approaches with biological mechanisms to create molecules with desirable physical, chemical, and biological characteristics (Xu Wu & P. Schultz, 2009).
Synthesis Analysis
The synthesis of complex molecules often involves the integration of biological systems and traditional chemical synthesis to exploit the unique capabilities of both domains. This approach enables the production of molecules with specific functions that might be challenging to achieve through purely chemical methods (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
Molecular modeling techniques have been applied to analyze the physical properties of alkanes, demonstrating the effectiveness of structural parameters such as Wiener indices and connectivity indices in predicting properties like boiling points and critical temperatures (D. Needham, I. Wei, & P. Seybold, 1988).
Chemical Reactions and Properties
Research on bicyclo[2.1.0]pentanes and bicyclo[2.2.0]hexanes provides insights into hydrocarbons and their derivatives, including aspects like ionization and oxidation potentials and reactions involving transition metal complexes (Barry K. Carpenter, 2009).
Physical Properties Analysis
The synthesis of bioprocesses using physical properties data illustrates how physical property information can streamline the synthesis process by selecting units that exploit property differences, which is crucial for the large variety and number of components in bioprocesses (M. A. Steffens, E. Fraga, & I. Bogle, 2000).
Chemical Properties Analysis
The development of noncovalent synthesis strategies underscores the importance of noncovalent interactions in creating large and structurally complex molecules, highlighting the role of physical-organic chemistry in generating aggregates with unique functions (G. Whitesides et al., 1995).
Aplicaciones Científicas De Investigación
Modelo Pronóstico en el Tratamiento de la Mielofibrosis
El modelo RR6 se utiliza para predecir la supervivencia después de 6 meses de tratamiento con ruxolitinib en pacientes con mielofibrosis {svg_1}. El modelo tiene en cuenta la dosis de ruxolitinib, la respuesta del bazo y los requisitos de transfusión en los primeros 6 meses de tratamiento {svg_2}. Este modelo ayuda a superar la estratificación de riesgo convencional en la mielofibrosis tratada con ruxolitinib {svg_3}.
Identificación Temprana del Cambio de Tratamiento
El modelo pronóstico this compound permite la identificación temprana de pacientes con mielofibrosis tratados con ruxolitinib con supervivencia deteriorada que podrían beneficiarse de un cambio de tratamiento inmediato {svg_4}. Esto puede ser crucial para mejorar los resultados de los pacientes.
Validación e Integración Molecular
El modelo this compound ha sido validado e integrado molecularmente para predecir la supervivencia después de 6 meses de terapia con ruxolitinib {svg_5}. Esta validación e integración proporcionan una herramienta más sólida y confiable para los médicos.
Análisis Retrospectivo
El modelo this compound se ha aplicado en una experiencia retrospectiva unicéntrica a pacientes con mielofibrosis tratados con ruxolitinib {svg_6}. Esta aplicación proporciona información valiosa sobre la capacidad predictiva del modelo en un entorno real.
Estratificación de Riesgo
El modelo this compound se utiliza para la estratificación de riesgo en la mielofibrosis tratada con ruxolitinib {svg_7}. Ayuda a identificar a los pacientes en diferentes niveles de riesgo, lo que puede orientar las decisiones de tratamiento.
Oportunidades STEM
Aunque no está directamente relacionado con la investigación científica, this compound también se menciona en el contexto de las oportunidades STEM, como el programa de investigación científica Nuffield, el Senior Maths Challenge, la Olimpiada de Química, las competiciones de diseño e ingeniería y el evento de creación de redes de carreras científicas {svg_8}.
Mecanismo De Acción
Target of Action
RR6 is a potent, selective, reversible, competitive, and orally active inhibitor of vanin . Vanin is a group of enzymes that play a significant role in cellular processes such as inflammation and tissue injury. This compound potently inhibits human, bovine, and rat serum pantetheinase .
Mode of Action
This compound interacts with its target, vanin, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the suppression of the enzyme’s function, leading to a decrease in the production of inflammatory mediators.
Biochemical Pathways
By inhibiting vanin, this compound potentially impacts these pathways, leading to a reduction in inflammation and tissue damage .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and tissue injury. By inhibiting vanin, this compound suppresses the production of inflammatory mediators, thereby reducing inflammation and tissue damage .
Propiedades
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUGLNOPRZQEY-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)



![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)



